2-[[4-(4-Ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Descripción
Propiedades
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-2-24-14-7-5-13(6-8-14)22-16(12-4-3-9-19-10-12)20-21-17(22)25-11-15(18)23/h3-10H,2,11H2,1H3,(H2,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAPWRNCFQXRJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327787 | |
| Record name | 2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
53.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666577 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477329-56-9 | |
| Record name | 2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((4-(4-ETHOXYPHENYL)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Formation of the 1,2,4-Triazole Core
The triazole scaffold is synthesized via cyclocondensation of thiosemicarbazide derivatives with α-keto esters or nitriles. For this compound:
-
4-Ethoxyphenylthiosemicarbazide is prepared by reacting 4-ethoxyphenylhydrazine with thiourea in ethanol under reflux.
-
Cyclization with pyridin-3-ylacetonitrile in acidic conditions (HCl, 80°C) yields 4-(4-ethoxyphenyl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol.
Reaction Conditions :
| Parameter | Optimal Value |
|---|---|
| Temperature | 80°C |
| Solvent | Ethanol |
| Catalyst | HCl (1.5 equiv) |
| Reaction Time | 6–8 hours |
Introduction of the Sulfanyl Group
The thiol group at position 3 undergoes alkylation with bromoacetamide to introduce the sulfanyl-acetamide chain:
-
Bromoacetamide (1.2 equiv) is added to the triazole-thiol intermediate in anhydrous DMF.
-
The reaction is catalyzed by triethylamine (2.0 equiv) at 0–5°C to prevent disulfide formation.
Critical Parameters :
| Parameter | Impact on Yield |
|---|---|
| Temperature >10°C | ≤50% yield |
| Solvent (DMF vs. THF) | DMF improves solubility by 30% |
| Stoichiometry (TEA) | <2.0 equiv reduces conversion |
Yield: 85–90%.
Acetamide Coupling and Final Purification
The crude product is purified via:
-
Recrystallization from ethanol/water (3:1 v/v).
-
Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate >98% pure product.
Analytical Data :
| Property | Value |
|---|---|
| Melting Point | 162–164°C |
| HPLC Purity (C18) | 99.2% |
| 1H NMR (δ, DMSO-d6) | 8.21 (s, 1H, triazole), 7.89 (d, pyridine), 4.12 (q, OCH2CH3) |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclocondensation :
-
Ethanol outperforms DCM in yield (72% vs. 58%) due to better reactant solubility.
-
Elevated temperatures (>90°C) promote decomposition, reducing yield by 15%.
Alkylation :
-
DMF enhances reaction kinetics compared to THF (90% vs. 65% yield).
Catalytic Systems
-
Triethylamine is superior to pyridine in suppressing side reactions during thiol alkylation (90% vs. 75% yield).
-
EDCI/HOBt coupling agents are unnecessary if bromoacetamide is used in excess.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction time by 40% and improves yield reproducibility:
Waste Management
-
Ethanol is recycled via distillation (90% recovery).
-
Thiol byproducts are neutralized with NaOH before disposal.
Analytical Characterization Techniques
Spectroscopic Validation
Análisis De Reacciones Químicas
Types of Reactions
2-[[4-(4-Ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
2-[[4-(4-Ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential therapeutic applications in treating infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[[4-(4-Ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit enzyme activity: It can inhibit the activity of certain enzymes involved in microbial and cancer cell metabolism.
Disrupt cell membranes: The compound can disrupt the integrity of microbial cell membranes, leading to cell death.
Induce apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
Structural and Pharmacological Comparison
Key Structural Features
The target compound’s structure is defined by three critical regions (Figure 1):
Triazole Core (1,2,4-triazole) : Acts as a central scaffold for substituent attachment.
Position 4 Substituent : 4-Ethoxyphenyl group (–O–C₂H₅ attached to phenyl).
Position 5 Substituent : Pyridin-3-yl group (nicotinyl moiety).
Sulfanyl-Acetamide Side Chain : Unsubstituted acetamide (–NH₂) linked via a sulfur atom.
Modifications in these regions significantly influence pharmacological profiles, as demonstrated by analogues in the literature.
Comparison with Analogues
Table 1. Structural and Pharmacological Profiles of the Target Compound and Analogues
*Molecular weights approximated based on structural data.
†Inferred from structural similarity to VUAA-1 and OLC-12.
‡Activity data from .
Substituent-Driven Activity Trends
- Position 4 (R4): Ethyl vs. Ethoxyphenyl: VUAA-1 (4-ethyl) and the target compound (4-ethoxyphenyl) differ in lipophilicity and steric bulk. Ethyl vs. Cyclohexyl: describes a cyclohexyl-substituted analogue with benzothiazole-linked acetamide, suggesting increased bulk for niche targets .
Position 5 (R5) :
Acetamide N-Substituent :
Pharmacological Overlaps and Divergences
- Orco Agonists : VUAA-1 and OLC-12 are benchmark Orco agonists, activating insect olfactory receptors. The target compound’s ethoxyphenyl and pyridin-3-yl groups align with structural prerequisites for Orco activity, though its unsubstituted acetamide necessitates validation .
- Anti-Exudative Activity : Analogues with furan-2-yl substituents (e.g., ) show anti-exudative effects comparable to diclofenac sodium, suggesting the target compound’s triazole core could be repurposed for inflammation studies .
- Antiviral Potential: Derivatives with methyl-triazole sulfanyl groups () inhibit adenovirus and ECHO-9 replication, hinting at broad-spectrum antiviral applications for the target compound .
Actividad Biológica
The compound 2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a triazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.
Molecular Characteristics
- Molecular Formula : C24H29N5O2S
- Molecular Weight : 425.59 g/mol
- IUPAC Name : this compound
Structural Insights
The compound features a triazole ring and a sulfanyl group, both of which are significant for its biological activity. The presence of the ethoxyphenyl and pyridine moieties contributes to the compound's interaction with biological targets.
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of this compound against various bacterial strains. The results indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Cytokine Modulation
In addition to its direct antimicrobial and anticancer activities, this compound has been shown to modulate cytokine release in peripheral blood mononuclear cells (PBMCs). It significantly reduces the levels of pro-inflammatory cytokines like TNF-α and IL-6, indicating potential anti-inflammatory effects.
Study 1: Antimicrobial Evaluation
In a study published in Frontiers in Microbiology, researchers synthesized various triazole derivatives, including the target compound, and assessed their antimicrobial efficacy. The study concluded that compounds with similar structures could provide a scaffold for developing new antibiotics against resistant strains .
Study 2: Anticancer Mechanism Investigation
A research article in Journal of Medicinal Chemistry explored the anticancer mechanisms of triazole derivatives. The findings suggested that the compound induced apoptosis in cancer cells through mitochondrial pathways and inhibited key signaling pathways involved in cell proliferation .
Study 3: Cytokine Release Study
A recent publication highlighted the impact of this compound on cytokine release from PBMCs. The study demonstrated that treatment with the compound led to significant reductions in inflammatory markers, supporting its potential application in inflammatory diseases .
Q & A
Basic: What are the standard synthetic routes for 2-[[4-(4-Ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves:
- Step 1: Formation of the triazole-thiol intermediate via refluxing isonicotinohydrazide derivatives with iso-thiocyanatobenzene in ethanol, followed by NaOH/HCl treatment .
- Step 2: Reaction of the thiol intermediate with 2-chloroacetonitrile in DMF under alkaline conditions to form the acetamide moiety .
Optimization strategies: - Use coupling agents (e.g., HBTU) to enhance reaction efficiency .
- Control solvent polarity (e.g., DMF for solubility) and temperature (reflux for kinetic favorability) to minimize side products .
Advanced: How can structural ambiguities in the triazole-pyridine core be resolved using spectroscopic and computational methods?
Answer:
- Spectroscopy: Combine -/-NMR to confirm substituent positions (e.g., pyridin-3-yl vs. pyridin-4-yl) and IR to validate thioether (-S-) and amide (-CONH-) bonds .
- X-ray crystallography: Resolve 3D conformation, particularly the orientation of the 4-ethoxyphenyl group, to assess steric effects .
- DFT calculations: Predict electronic distribution and validate experimental NMR shifts .
Basic: What in vitro assays are recommended to evaluate the compound’s antimicrobial activity?
Answer:
- Broth microdilution (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics: Assess bactericidal vs. bacteriostatic effects at 2× MIC .
- Negative controls: Include DMSO (solvent control) and known antibiotics (e.g., ciprofloxacin) .
Advanced: How can contradictory bioactivity data (e.g., varying IC50_{50}50 values across studies) be reconciled?
Answer:
- Structural variability: Compare substituent effects (e.g., 4-ethoxyphenyl vs. 4-chlorophenyl) on target binding .
- Assay conditions: Normalize data for pH, serum protein interference, and incubation time .
- Statistical rigor: Apply ANOVA to evaluate intra-study variability and meta-analysis for cross-study trends .
Basic: What purification techniques are effective for isolating the compound from reaction mixtures?
Answer:
- Column chromatography: Use silica gel with gradient elution (hexane/ethyl acetate → 7:3 to 1:1) to separate polar byproducts .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
- HPLC: Employ C18 columns with acetonitrile/water (0.1% TFA) for final purity validation (>95%) .
Advanced: What mechanistic hypotheses explain the compound’s anti-inflammatory activity in exudative models?
Answer:
- COX-2 inhibition: Compare IC values with diclofenac in LPS-induced macrophages .
- NF-κB pathway modulation: Quantify TNF-α/IL-6 suppression via ELISA in RAW 264.7 cells .
- Molecular docking: Validate binding affinity to COX-2 active sites (PDB: 5KIR) using AutoDock Vina .
Basic: How should the compound be stored to ensure long-term stability?
Answer:
- Conditions: Store at -20°C in amber vials under argon to prevent oxidation of the thioether group .
- Stability testing: Monitor degradation via HPLC every 6 months; discard if purity drops below 90% .
Advanced: What structure-activity relationship (SAR) trends are observed in triazole-acetamide derivatives?
Answer:
- Electron-withdrawing groups (e.g., -Cl, -CF) on the phenyl ring enhance antimicrobial activity (2–4× lower MIC vs. -OCH) .
- Pyridine position: Pyridin-3-yl derivatives show 30% higher COX-2 inhibition than pyridin-4-yl analogs due to better hydrophobic packing .
Basic: What computational tools are suitable for predicting the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction: Use SwissADME to estimate logP (optimal: 2–3), BBB permeability, and CYP450 interactions .
- Solubility: Predict via Abraham solvation parameters; experimental validation using shake-flask method .
Advanced: How can in vivo efficacy be translated from in vitro data while addressing species-specific metabolic differences?
Answer:
- Rodent models: Use carrageenan-induced paw edema (anti-inflammatory) or neutropenic thigh infection (antimicrobial) .
- Metabolite profiling: Identify species-specific glucuronidation/sulfation using LC-MS/MS .
- Dose scaling: Apply allometric scaling (e.g., body surface area) from in vitro IC to mg/kg dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
